![molecular formula C9H9F3O3S B2811974 2-[3-(Trifluoromethyl)phenyl]sulfonylethanol CAS No. 548739-95-3](/img/structure/B2811974.png)

2-[3-(Trifluoromethyl)phenyl]sulfonylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

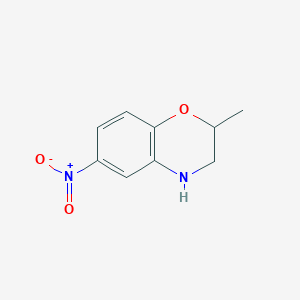

“2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” is a chemical compound with the molecular formula C9H9F3O3S and a molecular weight of 254.2261696 . It is a member of the organosulfur compounds, which are organic compounds that contain sulfur .

Synthesis Analysis

While specific synthesis methods for “2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” were not found, related compounds have been synthesized through various methods. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine involved a three-step process, including the reaction with phosphorus sulfide . Another method involved the reaction of a similar compound with methyl iodide in PTC conditions .Molecular Structure Analysis

The molecular structure of “2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” consists of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, three oxygen atoms, and one sulfur atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its electronegativity and the ability to form stable compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Furo[3,2-b]pyrroles

The compound is used in the synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles . This process involves several reactions, including reaction with methyl iodide, benzyl chloride, or acetic anhydride, which yield N-substituted products . The reaction of this compound with dimethyl butynedioate also results in substituted benzo[b]furan .

Antimicrobial Applications

A series of 2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles, synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides, have been tested for their in vitro antimicrobial activity . These compounds have shown moderate to good activity against microbial strains such as S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .

Synthesis of 1,3,4-Oxadiazole Derivatives

The compound is used in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives have been found to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antifungal, anticancer, antibacterial, anti-inflammatory, antimicrobial, anti-HIV, antioxidant, analgesic, antitubercular, and antidepressant effects .

Synthesis of Trifluoromethylpyridines

Although not directly mentioned in the search results, trifluoromethyl-substituted derivatives, such as 2-[3-(Trifluoromethyl)phenyl]sulfonylethanol, have been found to play a significant role in modern medicinal chemistry . They are often used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c10-9(11,12)7-2-1-3-8(6-7)16(14,15)5-4-13/h1-3,6,13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRBWTNOMDULTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]sulfonylethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2811896.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2811897.png)

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate](/img/structure/B2811898.png)

![2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2811903.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-propylpentanamide](/img/structure/B2811905.png)

![2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2811906.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)